molecular formula C7H9NO3 B6249111 rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis CAS No. 2648862-57-9

rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis

Cat. No. B6249111
CAS RN: 2648862-57-9
M. Wt: 155.2
InChI Key:
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Description

Rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis (also known as 3a-acetyl-7a-acetoxy-3aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis) is an important intermediate in the synthesis of chiral compounds, such as stereoselective drugs and other pharmaceuticals. It is a useful starting material for the synthesis of various chiral compounds, and has been extensively studied in the past decades.

Scientific Research Applications

3a-acetyl-7a-acetoxy-3aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis has a wide range of applications in scientific research. It is used in the synthesis of chiral compounds, such as stereoselective drugs and other pharmaceuticals. It is also used in the synthesis of complex natural products, such as terpenes and steroids, as well as in the synthesis of a variety of heterocyclic compounds. Furthermore, it is used in the synthesis of asymmetric catalysts, which are important for the synthesis of chiral compounds.

Mechanism of Action

The mechanism of action of 3a-acetyl-7a-acetoxy-3aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which can then undergo a variety of reactions, such as nucleophilic substitution and addition reactions. The reactive intermediate is formed when the acetyl group of the pyranone undergoes a nucleophilic attack by an active species, such as an alcohol or an amine. This results in the formation of a new carbon-carbon bond, which can then undergo further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3a-acetyl-7a-acetoxy-3aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis are not well-studied. However, it is believed to have a wide range of effects on the body, including the inhibition of enzymes involved in the metabolism of drugs, as well as the inhibition of the synthesis of proteins. Furthermore, it is believed to have an effect on the metabolism of carbohydrates, as well as the synthesis of fatty acids.

Advantages and Limitations for Lab Experiments

The use of 3a-acetyl-7a-acetoxy-3aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis in laboratory experiments has several advantages. It is a relatively inexpensive starting material, and its synthesis is relatively straightforward. Furthermore, it is a useful intermediate for the synthesis of a wide range of compounds, including chiral compounds, natural products, and heterocyclic compounds. However, it is important to note that the use of this intermediate in laboratory experiments can be limited by its reactivity, as it is prone to undergo side reactions.

Future Directions

There are several potential future directions for the use of 3a-acetyl-7a-acetoxy-3aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis. One potential direction is the development of novel synthetic methods for the synthesis of chiral compounds. Another potential direction is the development of new catalysts and reagents for the synthesis of complex natural products and heterocyclic compounds. Furthermore, further research into the biochemical and physiological effects of this intermediate could lead to the development of new drugs and therapeutic agents. Finally, further research into the mechanism of action of this intermediate could lead to the development of new synthetic methods and reagents.

Synthesis Methods

The synthesis of 3a-acetyl-7a-acetoxy-3aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis can be achieved by a two-step process, starting with the condensation of 3a-acetyl-7a-acetoxy-3aH-pyran-2-carbaldehyde and ethyl formate. The condensation reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction can be carried out in an organic solvent, such as ethanol or methanol, and is typically conducted at a temperature of 80–100°C. The resulting acetylated pyranone is then treated with an aqueous solution of sodium hydroxide, which results in the formation of 3a-acetyl-7a-acetoxy-3aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis involves the formation of the pyrano[3,2-d][1,2]oxazole ring system through a cyclization reaction. The aldehyde group is introduced through a separate reaction step.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "2-nitrophenylacetic acid", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of 2-nitrophenylacetic acid", "2-nitrophenylacetic acid is synthesized from 2-nitrobenzaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction in the presence of sodium ethoxide.", "Step 2: Reduction of 2-nitrophenylacetic acid", "2-nitrophenylacetic acid is reduced to the corresponding amine using sodium borohydride.", "Step 3: Synthesis of pyrano[3,2-d][1,2]oxazole ring system", "The amine is reacted with 2,4-dimethoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid to form the pyrano[3,2-d][1,2]oxazole ring system.", "Step 4: Introduction of aldehyde group", "The pyrano[3,2-d][1,2]oxazole product is treated with sodium bicarbonate and acetic anhydride to introduce the aldehyde group at the 3-position.", "Step 5: Racemization", "The final product is racemized to obtain the racemic mixture of the compound." ] }

CAS RN

2648862-57-9

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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